![molecular formula C9H10N2O2S B14456988 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol CAS No. 73532-98-6](/img/structure/B14456988.png)
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features an amino group at the 2-position and an ethan-1-ol group at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to form the benzothiazole core . The ethan-1-ol group can be introduced through further reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzothiazole derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzothiazole: This compound has a similar structure but with a methyl group instead of an ethan-1-ol group.
2-Amino-1,3-benzothiazole: Lacks the ethan-1-ol group and is a simpler structure.
6-Methoxy-2-aminobenzothiazole: Contains a methoxy group instead of an ethan-1-ol group.
Uniqueness
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and an ethan-1-ol group, which confer distinct chemical and biological properties. The ethan-1-ol group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Propiedades
Número CAS |
73532-98-6 |
|---|---|
Fórmula molecular |
C9H10N2O2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]ethanol |
InChI |
InChI=1S/C9H10N2O2S/c10-9-11-7-2-1-6(13-4-3-12)5-8(7)14-9/h1-2,5,12H,3-4H2,(H2,10,11) |
Clave InChI |
IMEOASMPBMUXOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OCCO)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
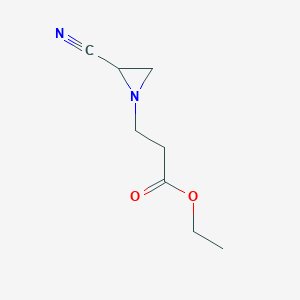
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
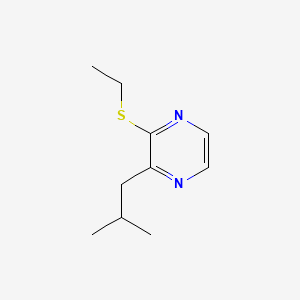
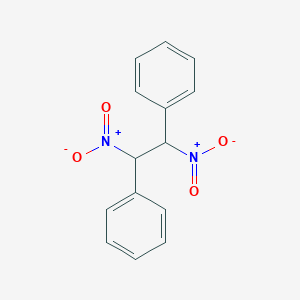
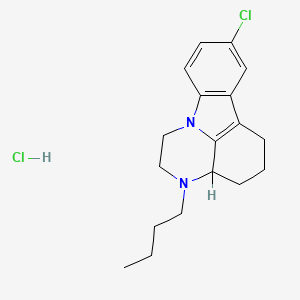
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
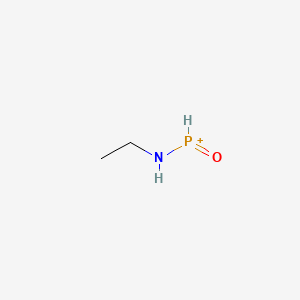
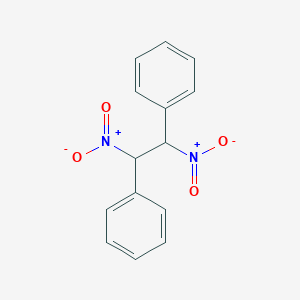

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
